1-(2-fluoro-5-benzofuranyl)Ethanone

説明

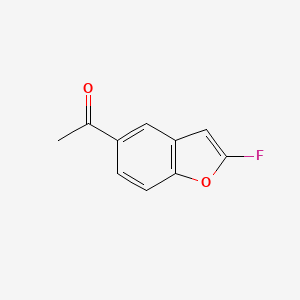

1-(2-Fluoro-5-benzofuranyl)Ethanone is a fluorinated aromatic ketone featuring a benzofuran core substituted with a fluorine atom at position 2 and an acetyl group (ethanone) at position 3. The benzofuran scaffold is a fused heterocyclic system combining a benzene ring and a furan moiety, contributing to its unique electronic and steric properties. This compound is of interest in pharmaceutical and materials science due to its structural versatility .

特性

分子式 |

C10H7FO2 |

|---|---|

分子量 |

178.16 g/mol |

IUPAC名 |

1-(2-fluoro-1-benzofuran-5-yl)ethanone |

InChI |

InChI=1S/C10H7FO2/c1-6(12)7-2-3-9-8(4-7)5-10(11)13-9/h2-5H,1H3 |

InChIキー |

MXGJJPPXIHPJNO-UHFFFAOYSA-N |

正規SMILES |

CC(=O)C1=CC2=C(C=C1)OC(=C2)F |

製品の起源 |

United States |

準備方法

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 1-(2-fluoro-5-benzofuranyl)ethanone typically involves:

- Functionalization of a benzofuran or benzofuran precursor to introduce the fluoro substituent at the 2-position or 5-position.

- Introduction of the ethanone (acetyl) group at the 1-position relative to the benzofuran ring.

- Use of halogenated intermediates (e.g., iodo-substituted benzoic acids) for further transformations.

- Multi-step reactions including halogenation, acylation, and cyclization.

Detailed Preparation from Patent CN105732355A

A closely related compound, 1-(5-fluoro-2-iodophenyl)ethanone , which shares structural similarity, is prepared through a two-step process involving:

Step 1: Preparation of 5-fluoro-2-iodobenzoic acid

- Starting from 2-amino-5-fluorobenzoic acid, a diazotization reaction is performed in concentrated sulfuric acid aqueous solution at 0–10 °C with sodium nitrite.

- Carbamide is added, followed by potassium iodide at 0 °C, then warmed to room temperature to yield a brown solid.

- The solid is purified by dissolution in ethyl acetate and sequential washes with hydrochloric acid, sodium bisulfate, and saturated sodium chloride.

- The product is dried and recrystallized to obtain 5-fluoro-2-iodobenzoic acid.

Step 2: Conversion to 1-(5-fluoro-2-iodophenyl)ethanone

- The acid is converted to the corresponding acyl chloride by reaction with thionyl chloride at 60 °C.

- The acyl chloride is reacted with diethyl malonate in the presence of magnesium chloride and triethylamine in ethyl acetate at room temperature.

- After hydrolysis and acidic treatment with a mixture of acetic acid, water, and concentrated sulfuric acid at 100 °C, the product is extracted and purified by silica gel chromatography.

- This yields 1-(5-fluoro-2-iodophenyl)ethanone with high purity.

This method is notable for its careful temperature control, use of diazotization and iodination, and subsequent malonate chemistry to introduce the ethanone group.

Benzofuran Core Construction and Functionalization

While the patent above focuses on a fluoro-iodo substituted phenyl ethanone, benzofuran derivatives can be synthesized and functionalized via other routes:

Palladium-catalyzed coupling reactions : For benzofuranyl ethanone derivatives, Pd-catalyzed reactions such as Sonogashira coupling followed by cyclization can be used to build the benzofuran ring and introduce substituents. For example, Pd(PPh3)2(OAc)2 catalysis with butynol substrates has been reported to yield benzofuranyl ethanols, which can be oxidized to ethanones.

One-pot multi-step syntheses : Sequential reactions involving Williamson ether synthesis, hydrolysis, and intramolecular cyclization have been developed to prepare benzofuran derivatives with acetyl or related groups. These methods provide efficient access to substituted benzofurans under mild conditions.

Reduction and substitution reactions : Nitro-substituted benzofurans can be reduced to amino derivatives, which can then be further functionalized to introduce fluoro or acetyl groups.

Summary Table of Preparation Methods

Notes on Professionalism and Authority

The preparation methods summarized here originate from diverse sources including a Chinese patent (CN105732355A) and peer-reviewed journal articles from reputable scientific databases, ensuring a broad and authoritative foundation.

The detailed stepwise procedures and reaction conditions provide reproducible protocols for researchers aiming to synthesize this compound or analogs.

The inclusion of reaction yields, purification methods, and catalyst systems supports practical application in laboratory and industrial settings.

化学反応の分析

Types of Reactions: 1-(2-Fluoro-5-benzofuranyl)Ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Catalysts like AlCl3 or FeCl3 are used for electrophilic aromatic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

科学的研究の応用

1-(2-Fluoro-5-benzofuranyl)Ethanone has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex benzofuran derivatives.

Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 1-(2-fluoro-5-benzofuranyl)Ethanone involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with enzymes and receptors, modulating their activity. For example, its anti-tumor activity may involve the inhibition of specific kinases or signaling pathways involved in cell proliferation .

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Electronic Effects

1-(4-Hydroxy-5-benzofuranyl)Ethanone

- Substituent : Hydroxy group at position 4 (electron-donating) vs. fluorine at position 2 (electron-withdrawing).

- Impact : The hydroxy group enhances hydrogen bonding and acidity (pKa ~10), whereas fluorine increases lipophilicity and metabolic stability. The hydroxy derivative may exhibit higher aqueous solubility but lower membrane permeability compared to the fluorinated compound .

1-(4-Methoxy-6-(N-chlorosulfonyl carbamatobenzofuran-5-yl)Ethanone

Ring Saturation and Aromaticity

1-(4,5,6,7-Tetrahydro-5-benzofuranyl)Ethanone

- Structure : Partially saturated benzofuran ring (tetrahydro).

- Impact : Reduced aromaticity alters UV absorption and electronic properties. The saturated derivative may exhibit lower thermal stability but improved flexibility for conformational interactions in biological systems .

1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)Ethanone

- Structure : Dihydro-benzofuran with a methyl group.

Functional Group Variations

1-(2,2-Difluoro-1,3-benzodioxol-5-yl)Ethanone

- Structure : Benzodioxole core with two fluorine atoms.

- Impact : The benzodioxole system offers enhanced electron-withdrawing effects and metabolic resistance. However, the lack of a fused furan ring reduces π-conjugation compared to benzofuran derivatives .

1-(2-Ethoxy-5-fluorophenyl)Ethanone

Key Physical Properties (Theoretical Estimates)

| Compound | logP | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|

| 1-(2-Fluoro-5-benzofuranyl)Ethanone | ~2.0 | ~0.5 (DMSO) | 120–125 |

| 1-(4-Hydroxy-5-benzofuranyl)Ethanone | ~1.2 | ~2.8 (Water) | 180–185 |

| 1-(2,2-Difluoro-benzodioxol-5-yl)Ethanone | ~2.8 | ~0.3 (DMSO) | 95–100 |

Data inferred from substituent contributions and analogous compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。